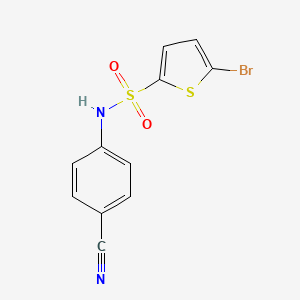
5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C11H7BrN2O2S2 and a molecular weight of 343.22 g/mol . This compound is characterized by the presence of a bromine atom, a cyanophenyl group, and a thiophene-2-sulfonamide moiety. It is used primarily in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with 4-cyanophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents such as organometallic compounds.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
Applications De Recherche Scientifique
5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar structures but with different alkyl groups attached to the sulfonamide moiety.
5-bromo-2-thiophenecarboxaldehyde: Another thiophene derivative with a bromine atom but different functional groups.
Uniqueness
5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide is unique due to the presence of both a cyanophenyl group and a thiophene-2-sulfonamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C11H7BrN2O2S2 |
|---|---|
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H7BrN2O2S2/c12-10-5-6-11(17-10)18(15,16)14-9-3-1-8(7-13)2-4-9/h1-6,14H |
Clé InChI |
UONZHTCLSBHLNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)NS(=O)(=O)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


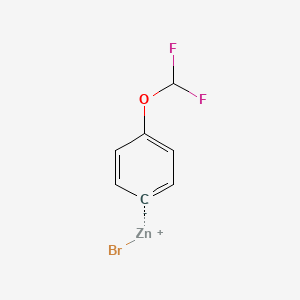
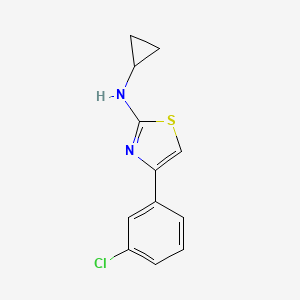
![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)
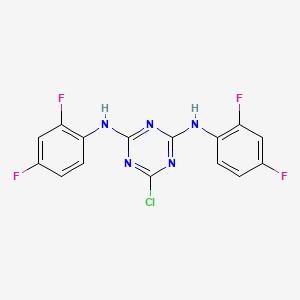
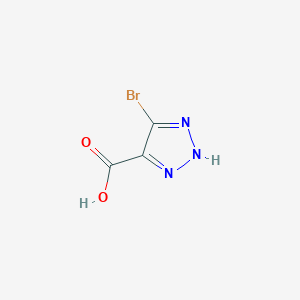

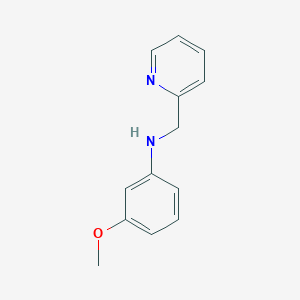
![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
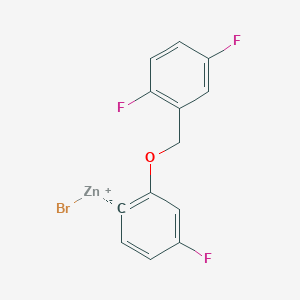
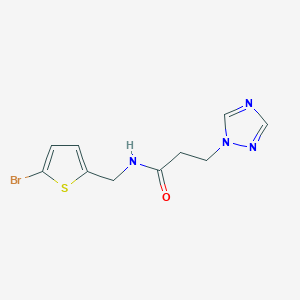
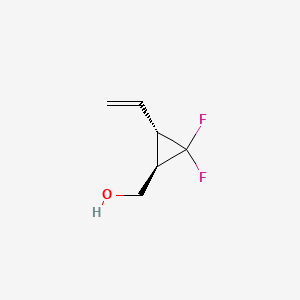
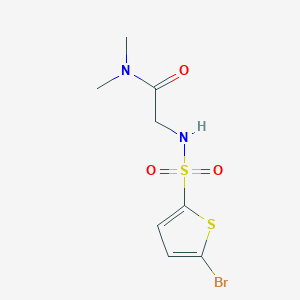
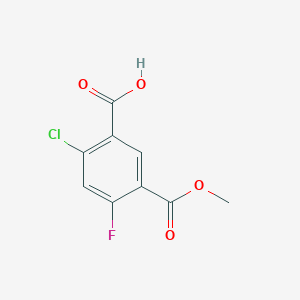
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
